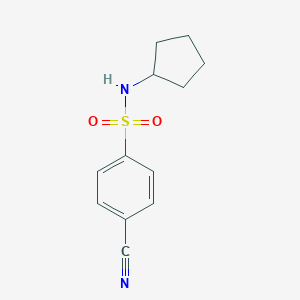

4-cyano-N-cyclopentylbenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-cyano-N-cyclopentylbenzenesulfonamide (known as PSC-833 or valspodar) is a synthetic inhibitor of P-glycoprotein (P-gp) that is widely used in scientific research. P-gp is a membrane protein that plays a crucial role in drug resistance in cancer cells, and PSC-833 has been shown to reverse this resistance in various studies.

Mécanisme D'action

PSC-833 works by inhibiting the activity of 4-cyano-N-cyclopentylbenzenesulfonamide, which is a membrane protein that pumps drugs out of cancer cells. By inhibiting 4-cyano-N-cyclopentylbenzenesulfonamide, PSC-833 allows chemotherapy drugs to accumulate in cancer cells, increasing their effectiveness. PSC-833 has also been shown to inhibit the activity of other membrane transporters, including multidrug resistance-associated protein (MRP) and breast cancer resistance protein (BCRP).

Biochemical and physiological effects:

PSC-833 has been shown to have a variety of biochemical and physiological effects. In addition to inhibiting 4-cyano-N-cyclopentylbenzenesulfonamide activity, it has been shown to increase the accumulation of chemotherapy drugs in cancer cells, enhance the cytotoxicity of chemotherapy drugs, and increase the sensitivity of cancer cells to radiation therapy. PSC-833 has also been shown to affect the pharmacokinetics of other drugs, increasing their bioavailability and reducing their clearance.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using PSC-833 in lab experiments is its ability to reverse drug resistance in cancer cells. This allows researchers to study the mechanisms of drug resistance and develop new strategies for overcoming it. PSC-833 is also relatively easy to synthesize and has a long shelf life.

One limitation of using PSC-833 is its potential toxicity. It has been shown to cause liver damage and other adverse effects in animal studies, and its safety in humans is not well established. PSC-833 is also relatively expensive compared to other research chemicals.

Orientations Futures

For research on PSC-833 include the development of new 4-cyano-N-cyclopentylbenzenesulfonamide inhibitors, the use of PSC-833 in combination with other drugs, and the study of 4-cyano-N-cyclopentylbenzenesulfonamide in other diseases.

Méthodes De Synthèse

PSC-833 can be synthesized by reacting 4-cyano-N-cyclopentylbenzenesulfonamide with 3-(2-chloroethyl)-4-methyl-1,2,3-oxathiazolidine-2,2-dioxide in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent such as acetonitrile or dimethylformamide, and the product is isolated by filtration and recrystallization.

Applications De Recherche Scientifique

PSC-833 is primarily used in scientific research to study drug resistance in cancer cells. It has been shown to reverse resistance to a variety of chemotherapy drugs, including doxorubicin, paclitaxel, and vinblastine. PSC-833 is also used to study the role of 4-cyano-N-cyclopentylbenzenesulfonamide in drug absorption and distribution in the body.

Propriétés

Nom du produit |

4-cyano-N-cyclopentylbenzenesulfonamide |

|---|---|

Formule moléculaire |

C12H14N2O2S |

Poids moléculaire |

250.32 g/mol |

Nom IUPAC |

4-cyano-N-cyclopentylbenzenesulfonamide |

InChI |

InChI=1S/C12H14N2O2S/c13-9-10-5-7-12(8-6-10)17(15,16)14-11-3-1-2-4-11/h5-8,11,14H,1-4H2 |

Clé InChI |

WAMZIQWGDIXURR-UHFFFAOYSA-N |

SMILES |

C1CCC(C1)NS(=O)(=O)C2=CC=C(C=C2)C#N |

SMILES canonique |

C1CCC(C1)NS(=O)(=O)C2=CC=C(C=C2)C#N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclohexyl-N'-[2-(2-ethoxyethoxy)phenyl]urea](/img/structure/B267617.png)

![N-[2-(allyloxy)phenyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B267618.png)

![4-{[4-(2-Ethoxyethoxy)phenyl]amino}-4-oxobutanoic acid](/img/structure/B267620.png)

![N-[2-(allyloxy)phenyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B267622.png)

![N-{2-[(2-methyl-2-propenyl)oxy]phenyl}isonicotinamide](/img/structure/B267624.png)

![N-allyl-2-{[2-(2-chlorophenoxy)propanoyl]amino}benzamide](/img/structure/B267627.png)

![2-propoxy-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B267629.png)

![3-butoxy-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B267630.png)

![3-propoxy-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B267631.png)

![N-[3-(allyloxy)phenyl]-N'-cyclohexylurea](/img/structure/B267637.png)

![N-[2-(allyloxy)phenyl]-4-(2-methoxyethoxy)benzamide](/img/structure/B267638.png)

![N-[2-(allyloxy)phenyl]-2-methoxybenzamide](/img/structure/B267639.png)